molecular formula C18H20N2O2 B368317 {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-64-4

{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368317
CAS No.: 853752-64-4
M. Wt: 296.4g/mol
InChI Key: IJWDDVOQJFWSLQ-UHFFFAOYSA-N
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Description

{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that features a benzimidazole core linked to a dimethylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which is then functionalized with the dimethylphenoxyethyl group

    Preparation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Functionalization with Dimethylphenoxyethyl Group: This step involves the reaction of the benzimidazole core with 2-(2,6-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of Methanol Group: The final step is the reduction of the intermediate product to introduce the methanol group, often using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole ketones, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,6-Dimethylphenoxy)ethyl)-2,6-dimethylaniline
  • 2-(2,6-Dimethylphenoxy)ethyl acetate
  • 2-{[(2,6-Dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol

Uniqueness

What sets {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol apart from similar compounds is its unique combination of a benzimidazole core with a dimethylphenoxyethyl group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-6-5-7-14(2)18(13)22-11-10-20-16-9-4-3-8-15(16)19-17(20)12-21/h3-9,21H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWDDVOQJFWSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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